molecular formula C16H12Cl2O B6328606 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 325819-18-9

3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6328606
CAS No.: 325819-18-9
M. Wt: 291.2 g/mol
InChI Key: ZFQRERAKPYKCFN-SOFGYWHQSA-N
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Description

3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,4-dichlorophenyl group at the β-position and a 3-methylphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c1-11-3-2-4-13(9-11)16(19)8-6-12-5-7-14(17)10-15(12)18/h2-10H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQRERAKPYKCFN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., NaOH), forming an enolate ion. This nucleophile attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. A molar ratio of 1:1 for aldehyde and ketone is optimal, though slight excesses of aldehyde (1.1 equivalents) improve yields.

Standard Protocol

A representative procedure involves:

  • Dissolving 3-methylacetophenone (10 mmol) in ethanol (20 mL).

  • Adding 2,4-dichlorobenzaldehyde (10 mmol) and aqueous NaOH (40%, 5 mL).

  • Refluxing at 80°C for 4–6 hours.

  • Quenching with ice-water and neutralizing with dilute HCl.

  • Isolating the crude product via filtration and recrystallizing from ethanol.

Table 1: Optimization of Claisen-Schmidt Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol78–8295–98
BaseNaOH (40% aqueous)8097
Temperature (°C)808298
Reaction Time (hr)58196

Yields typically range from 75–85%, with purity exceeding 95% after recrystallization. Prolonged heating (>8 hours) risks side reactions, such as over-dehydration or polymerization.

Solvent-Free Aldol Condensation: Green Chemistry Approach

Solvent-free methods align with green chemistry principles by eliminating volatile organic solvents and reducing waste. This approach employs mechanical grinding of solid reactants with a base.

Procedure and Advantages

  • Grinding 3-methylacetophenone (10 mmol) with 2,4-dichlorobenzaldehyde (10 mmol) and NaOH (1.2 equivalents) in a mortar for 10–15 minutes.

  • Washing the resultant solid with cold water to remove excess base.

  • Purifying via recrystallization from ethanol.

This method achieves comparable yields (75–80%) to solvent-based protocols while reducing reaction time to 15 minutes. The absence of solvent simplifies purification and lowers energy costs, though it requires stoichiometric base and generates alkaline wastewater.

Table 2: Solvent-Free vs. Traditional Synthesis

MetricSolvent-FreeTraditional (Ethanol)
Yield (%)7882
Reaction Time15 minutes5 hours
Solvent Volume (mL)020
Energy ConsumptionLowModerate

Catalytic and Methodological Variations

Acid-Catalyzed Condensation

While less common, acid catalysts (e.g., HCl, H₂SO₄) can promote chalcone formation under anhydrous conditions. However, yields are lower (60–65%) due to competing side reactions like aldol addition without dehydration.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction, completing condensation in 10–20 minutes at 100°C. Yields improve to 85–88%, though specialized equipment limits scalability.

Characterization and Analytical Validation

Synthetic success is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR (KBr): 1655 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C aromatic), 830 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 16 Hz, 1H, H-α), 7.85 (d, J = 16 Hz, 1H, H-β), 7.45–7.20 (m, 7H, aromatic), 2.45 (s, 3H, CH₃).

  • ¹³C NMR: δ 188.2 (C=O), 144.5 (C-α), 134.2–126.1 (aromatic carbons), 21.3 (CH₃).

Purity Assessment

  • Melting Point: 142–144°C (lit. 143°C).

  • HPLC: Purity >98% (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

Byproduct Formation

Dimers and trimers may form via Michael addition if dehydration is incomplete. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the desired product.

Recrystallization Solvents

Ethanol yields high-purity crystals, but mixed solvents (e.g., ethanol-DMF 1:1) improve recovery for polar derivatives .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation under controlled conditions:

Key Findings:

  • Epoxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C yields the corresponding epoxide with >90% regioselectivity.

  • Carbonyl Oxidation : Strong oxidants like KMnO₄ in acidic media convert the ketone to a carboxylic acid derivative.

ReagentConditionsProductYield (%)
m-CPBACH₂Cl₂, 0–5°C, 12 hrEpoxide78
KMnO₄/H₂SO₄H₂O, 60°C, 4 hr3-(2,4-Dichlorophenyl)propanoic acid65

Reduction Reactions

The enone system and aromatic chlorines participate in reduction pathways:

Key Findings:

  • Enone Reduction : NaBH₄ in methanol selectively reduces the α,β-unsaturated bond to form a saturated ketone.

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces both the enone and aryl chlorides, producing 3-(2,4-dichlorophenyl)propan-1-one.

ReagentConditionsProductYield (%)
NaBH₄MeOH, RT, 2 hrSaturated ketone85
H₂ (1 atm)/Pd-CEtOH, 25°C, 6 hr3-(2,4-Dichlorophenyl)propan-1-one72

Substitution Reactions

The electron-deficient 2,4-dichlorophenyl ring undergoes nucleophilic aromatic substitution:

Key Findings:

  • Chlorine Displacement : Reaction with piperidine in DMF at 120°C replaces one chlorine with a piperidinyl group .

  • Methoxylation : NaOMe in DMSO substitutes chlorine at the para position .

ReagentConditionsProductYield (%)
PiperidineDMF, 120°C, 8 hr3-(2-Cl-4-piperidinylphenyl) derivative63
NaOMeDMSO, 100°C, 5 hr3-(2-Cl-4-MeO-phenyl) derivative58

Cycloaddition and Cyclization

The enone system participates in [4+2] Diels-Alder reactions:

Key Findings:

  • Diels-Alder : Reacts with cyclopentadiene in toluene at reflux to form a bicyclic adduct .

  • Michael Addition : Morpholine adds to the β-position, forming a 1,4-adduct.

ReagentConditionsProductYield (%)
CyclopentadieneToluene, reflux, 24 hrBicyclic hexenone81
MorpholineTHF, RT, 12 hrβ-Amino ketone69

Photochemical Reactions

UV irradiation induces E-to-Z isomerization and dimerization:

Key Findings:

  • Isomerization : UV light (254 nm) in hexane converts the E-isomer to the Z-form with 40% conversion after 2 hr .

  • Dimerization : Prolonged UV exposure forms a cyclobutane dimer via [2+2] photocycloaddition .

Biological Activity Correlation

Reaction products exhibit modified bioactivity:

  • Epoxidized derivatives show enhanced antimicrobial activity (MIC: 8 µg/mL against S. aureus).

  • Reduced analogs display anti-inflammatory properties (IC₅₀: 12 µM for COX-2 inhibition) .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C via retro-aldol cleavage.

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 over 72 hr.

Scientific Research Applications

Medicinal Chemistry

Chalcones, including 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, are known for their biological activities. Research indicates that this compound exhibits:

  • Antioxidant Activity : Studies have shown that chalcones can scavenge free radicals, thus potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth.
  • Anti-inflammatory Effects : Research highlights its role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chalcones exhibited significant anti-cancer activity against several cancer cell lines. The specific structure of this compound was noted for its enhanced potency compared to simpler structures .

Nonlinear Optical Materials

The compound crystallizes in a non-centrosymmetric space group, which is crucial for nonlinear optical applications. It has been investigated for:

  • Second-order Nonlinear Optical Properties : These properties are essential for applications in photonics and telecommunications. The ability to manipulate light at the molecular level opens avenues for developing advanced optical devices.

Experimental Findings :
Research published in Acta Crystallographica indicates that the dihedral angle between the benzene rings in the compound contributes significantly to its optical properties, facilitating its use in laser technology and optical switching devices .

Material Science

Chalcones are also explored as precursors for synthesizing polymers and other materials due to their reactive double bonds.

  • Polymerization Potential : The compound can participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntioxidant, AntimicrobialEffective against various pathogens
Nonlinear OpticsOptical DevicesExhibits second-order nonlinear optical properties
Material SciencePolymer PrecursorPotential for creating specialized materials

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one varies depending on its application:

    Biological Activity: The compound can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

    Chemical Reactions: In chemical synthesis, the compound can act as an electrophile or nucleophile, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Chalcone Derivatives
Compound Name Dihedral Angles (°) Crystal System Key Interactions Reference
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 8.28 (pyrazole-phenyl), 40.89 (phenyl-phenyl) Monoclinic (P21/c) C–H⋯O hydrogen bonds forming R₂²(16) motifs
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one Not reported Not reported N–H⋯O hydrogen bonds in docking studies
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Not reported Not reported π-π stacking interactions
  • Key Observations :
    • The dihedral angles between aromatic rings in dichlorophenyl-containing chalcones (e.g., 8.28°–40.89° in ) suggest moderate planarity, which may influence π-π stacking and intermolecular interactions.
    • Chlorine substituents at the 2,4-positions enhance molecular rigidity compared to methoxy or hydroxyl groups .

Electronic and Computational Properties

Table 2: HOMO-LUMO Gaps and Reactivity Indices
Compound Name HOMO-LUMO Gap (eV) Reactivity Descriptors Reference
(2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3.12 High electrophilicity (ω = 5.2 eV)
3-(biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one 3.45 Low chemical potential (μ = −4.1 eV)
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (Theoretical) ~3.3 (estimated) Predicted high charge transfer efficiency
  • Key Observations: Electron-withdrawing groups (e.g., Cl, NO₂) reduce HOMO-LUMO gaps, enhancing charge transfer properties. The 2,4-dichlorophenyl group likely lowers the gap to ~3.3 eV, comparable to analogs . Substituents like methoxy or methyl groups marginally increase the gap due to electron-donating effects .

Biological Activity

3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as a chalcone derivative, is an organic compound with potential biological activities. This article delves into its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure

The compound has the molecular formula C16H12Cl2OC_{16}H_{12}Cl_{2}O and features a conjugated system that contributes to its biological activity. The structure consists of two aromatic rings connected by a prop-2-en-1-one moiety. The compound adopts an E configuration with a dihedral angle between the benzene rings of approximately 42.09° .

1. Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cell Line IC50 (µM) Reference
HT29< 10
Jurkat< 15

2. Antibacterial Activity

Chalcones are known for their antibacterial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains are summarized below:
Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies suggest that it can reduce inflammation markers in animal models.

  • Experimental Findings : Administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of chalcone derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study reported that treatment with the compound led to a significant reduction in cell viability in HT29 cells, indicating its potential as a therapeutic agent for colorectal cancer .
  • Bacterial Infection Model : In an experimental model of bacterial infection, administration of the compound reduced bacterial load significantly compared to control groups .

Q & A

Q. What are the standard protocols for synthesizing 3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, and what catalysts or conditions optimize yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 3-methylacetophenone and 2,4-dichlorobenzaldehyde is reacted in ethanol under acidic catalysis (e.g., thionyl chloride or sulfuric acid). Key parameters include:

  • Molar ratio : 1:1 ketone to aldehyde.
  • Temperature : Reflux (~78°C for ethanol).
  • Reaction time : 6–12 hours, monitored by TLC.
  • Purification : Recrystallization using ethanol or methanol yields crystals with >90% purity. Variations in catalyst choice (e.g., NaOH vs. HCl) may affect reaction kinetics and byproduct formation .

Q. How is the compound structurally characterized, and what spectral techniques are critical for validation?

Essential techniques include:

  • FT-IR : Confirmation of α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹; C=C stretch ~1600 cm⁻¹).
  • NMR :
  • ¹H NMR : Doublets for trans-alkene protons (δ 6.8–7.5 ppm, J ≈ 15–16 Hz).
  • ¹³C NMR : Carbonyl carbon at ~190 ppm.
    • XRD : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 2,4-dichlorophenyl vs. 3-methylphenyl planes) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties, and how do they align with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier molecular orbitals (HOMO/LUMO) : Predicts reactivity and charge transfer (e.g., HOMO localized on dichlorophenyl ring; LUMO on enone system).
  • Dipole moment : Correlates with crystallographic data for polarity-driven packing. Discrepancies between computed and experimental bond lengths (e.g., C=O) are resolved via basis set adjustments or solvent effect modeling .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal XRD reveals:

  • Torsional angles : E.g., the dichlorophenyl ring may tilt 10–15° relative to the enone plane due to steric hindrance from the 3-methyl group.
  • Intermolecular interactions : Halogen bonds (Cl···Cl) or C–H···O contacts stabilize the lattice. Contradictions in solution-phase NMR vs. solid-state XRD data (e.g., planar vs. non-planar conformers) are addressed via variable-temperature NMR or Hirshfeld surface analysis .

Q. What strategies mitigate challenges in biological activity studies, such as low antimicrobial efficacy?

  • Structure-activity relationship (SAR) : Modifying substituents (e.g., replacing 3-methyl with methoxy groups) enhances membrane permeability.
  • Synergistic assays : Combining with commercial antibiotics (e.g., ciprofloxacin) reduces MIC values by 50% in resistant strains.
  • Molecular docking : Identifies target proteins (e.g., bacterial enoyl-ACP reductase) with binding energies <−8 kcal/mol .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (XRD)

ParameterValueSource
Space groupP 1
Dihedral angle (C1–C6)12.5°
Halogen bond distance3.42 Å (Cl···Cl)

Q. Table 2. Computational vs. Experimental Bond Lengths (Å)

BondDFT (B3LYP)XRD
C=O1.231.25
C=C (enone)1.341.32

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